ethyl (2E)-2-cyano-3-(2-furyl)but-2-enoate
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Overview
Description
Ethyl (2E)-2-cyano-3-(2-furyl)but-2-enoate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.213. The purity is usually 95%.
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Scientific Research Applications
Crystal Packing Interactions
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound similar to ethyl (2E)-2-cyano-3-(2-furyl)but-2-enoate, exhibits unique crystal packing interactions, including rare N⋯π, C–H⋯N, and C–H⋯O hydrogen bonds, forming distinct structural arrangements like a zigzag double-ribbon or a 1-D double-column (Zhang, Wu, & Zhang, 2011).
Wittig Reaction Derivatives
In a study focusing on the Wittig reaction, derivatives of furyl(diethoxyphosphoryl)acetic aldehyde, containing ester or cyano groups like this compound, were used to synthesize various enoates and investigate their subsequent chemical transformations (Pevzner, 2017).
Coenzyme NADH Model-Mediated Reactions
A study involving a coenzyme NADH model and ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate, closely related to this compound, demonstrated the formation of various debrominated and cyclized products via different mechanisms, showcasing the compound's reactivity in biological model systems (Fang, Liu, Wang, & Ke, 2006).
Synthesis of Trifluoromethyl Quinolines
Research into the synthesis of ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, which are structurally related to this compound, has led to the development of new trifluoromethyl quinoline-3-carbonitrile derivatives, highlighting the potential for synthesizing complex organic molecules (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(furan-2-yl)but-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-3-14-11(13)9(7-12)8(2)10-5-4-6-15-10/h4-6H,3H2,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYCJSVIQVHIMY-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)C1=CC=CO1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/C1=CC=CO1)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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